molecular formula C13H20O B129756 Ibuprofen Alcohol CAS No. 36039-36-8

Ibuprofen Alcohol

Cat. No. B129756
CAS RN: 36039-36-8
M. Wt: 192.3 g/mol
InChI Key: IZXWIWYERZDWOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04980291

Procedure details

The following are obtained: 590 mg of (S)-2-(4- isobutyl-phenyl)-1-acetoxy-propane, as a colorless oil with [α]D20 -7.0° (C=1, benzene), ee 98%, H-NMR (90 MHz in COCl3) (ppm): 0.9 (6H, d, CHHD 3CHCHHD 3; 1.3 (3H, d, CHHD 3CH); 1.5-2.0 (1H, m, CH3CHH3); 2.1 (3H, s, COCH3 ; 2.4 (2H, d, C6H4CHHD 2); 3.1-2.7 (1H, m, C6H4CHHD 2); 4.1 (2H, d, CH2O); 7.0 (4H, s, aromatics); and 490 mg of (R)-2-(4-isopropyl-phenyl)-propan-1-ol as a colorless oil with [α]D20 +12.8° (C=1, CHCl3), ee 97%, H-NMR (90 MHz in COCl3)δ(ppm): 0.9 (6H, d, CHHD 3CHCHHD 3); 1.3 (3H, d, CHHD 3CH), 1.7-2.2 (1H, m. CH3CHH3); 2.5 (2H, d, C6H4CH2); 2.7-3.2 (1H, m, C6H4CH); 3.7 (2H, d, CH2O); 7.0 (4H, s, C6H4).
Name
(S)-2-(4- isobutyl-phenyl)-1-acetoxy-propane
Quantity
590 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
(R)-2-(4-isopropyl-phenyl)-propan-1-ol
Quantity
490 mg
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([C:5]1[CH:10]=[CH:9][C:8]([C@H:11]([CH3:17])[CH2:12][O:13]C(=O)C)=[CH:7][CH:6]=1)[CH:2]([CH3:4])[CH3:3].C1C=CC=CC=1.C=O.C(C1C=CC([C@@H](C)CO)=CC=1)(C)C>C(Cl)(Cl)Cl>[CH2:1]([C:5]1[CH:6]=[CH:7][C:8]([CH:11]([CH3:17])[CH2:12][OH:13])=[CH:9][CH:10]=1)[CH:2]([CH3:4])[CH3:3]

Inputs

Step One
Name
(S)-2-(4- isobutyl-phenyl)-1-acetoxy-propane
Quantity
590 mg
Type
reactant
Smiles
C(C(C)C)C1=CC=C(C=C1)[C@@H](COC(C)=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Step Four
Name
(R)-2-(4-isopropyl-phenyl)-propan-1-ol
Quantity
490 mg
Type
reactant
Smiles
C(C)(C)C1=CC=C(C=C1)[C@H](CO)C
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The following are obtained

Outcomes

Product
Name
Type
Smiles
C(C(C)C)C1=CC=C(C=C1)C(CO)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.